molecular formula C20H18N4O B2929013 1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1010914-72-3

1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2929013
CAS No.: 1010914-72-3
M. Wt: 330.391
InChI Key: CSHXHULETWVDRY-UHFFFAOYSA-N
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Description

1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18N4O and its molecular weight is 330.391. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Quinoxalin-6-yl derivatives, including compounds structurally related to 1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments. These studies have shown that such compounds can form protective films on the steel surface, significantly reducing corrosion rates. The effectiveness of these inhibitors is attributed to their adsorption and film-forming capabilities, as well as their quantum chemical properties (Olasunkanmi et al., 2015).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds has highlighted the versatility of quinoxalin-6-yl derivatives in forming complex molecules. These substances serve as key intermediates in the construction of compounds with potential biological and industrial applications. For instance, the development of novel multicomponent condensation methods has allowed for the selective synthesis of a variety of pyrazoloquinolinones and pyrazoloquinazolinones, showcasing the adaptability of these quinoxalin-6-yl derivatives in organic synthesis (Chebanov et al., 2008).

Antiproliferative Activity

Certain quinoxalin-6-yl derivatives have been identified for their promising antiproliferative activity against various cancer cell lines. This suggests potential applications in the development of new anticancer agents. By modifying the quinoxalin-6-yl scaffold, researchers can enhance the cytotoxicity against specific cancer cells, opening pathways for targeted cancer therapies (Pirol et al., 2014).

Catalytic Applications

Quinoxalin-6-yl derivatives have also found applications in catalysis, particularly in the field of ethylene reactivity. Complexes derived from these compounds have been used to catalyze the oligomerization and polymerization of ethylene, demonstrating their potential as efficient catalysts in industrial processes. These findings contribute to the development of more sustainable and cost-effective catalytic systems (Sun et al., 2007).

Properties

IUPAC Name

1-[5-(2-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-13-5-3-4-6-16(13)18-12-20(24(23-18)14(2)25)15-7-8-17-19(11-15)22-10-9-21-17/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHXHULETWVDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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